2-(2-Chloro-6-fluorophenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H9ClFN/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2 |
InChI Key |
ZQDLNEWGMKOVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Arylazetidines
Cyclization Strategies for Azetidine (B1206935) Ring Formation
The construction of the strained azetidine ring is a significant synthetic challenge. The primary strategies for forming this four-membered heterocycle can be broadly categorized into cyclization and cycloaddition reactions.
Intramolecular Nucleophilic Substitution Approaches
One of the most common and direct methods for the synthesis of the azetidine ring is through intramolecular nucleophilic substitution. This approach involves the formation of a carbon-nitrogen bond by the cyclization of a γ-aminohalide or a related substrate bearing a suitable leaving group.
The efficacy of the intramolecular cyclization is highly dependent on the nature of the leaving group. Good leaving groups are essential to facilitate the ring-closing reaction, which is often entropically and enthalpically disfavored due to the formation of a strained four-membered ring.
Halides (iodide, bromide, and chloride) are frequently employed as leaving groups in these cyclizations. The general approach involves the synthesis of a 1-aryl-3-halopropylamine precursor, which upon treatment with a base, undergoes intramolecular SN2 reaction to yield the 2-arylazetidine. For the synthesis of 2-(2-Chloro-6-fluorophenyl)azetidine, a hypothetical precursor would be 1-(2-chloro-6-fluorophenyl)-3-halopropan-1-amine. The reactivity of the halide leaving group follows the order I > Br > Cl.
Sulfonic esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are excellent leaving groups and are often superior to halides for promoting difficult cyclizations. Their strong electron-withdrawing nature makes the carbon atom to which they are attached highly electrophilic, thus facilitating the nucleophilic attack by the amine. Trifluoromethanesulfonate (B1224126) (triflate) is an exceptionally good leaving group, often enabling cyclizations that are sluggish or fail with other leaving groups.
The general synthetic scheme involves the preparation of a γ-amino alcohol, followed by the conversion of the hydroxyl group into a sulfonic ester. Base-mediated cyclization then affords the desired azetidine.
Table 1: Comparison of Leaving Groups in Intramolecular Azetidine Synthesis
| Leaving Group | Relative Reactivity | Typical Reaction Conditions | Yields for Analogous 2-Arylazetidines |
| Chloride (Cl) | Good | Strong base (e.g., NaH, K2CO3), elevated temperatures | Moderate |
| Bromide (Br) | Better | Milder base, moderate temperatures | Good |
| Iodide (I) | Best (among halides) | Mild base, room temperature | High |
| Mesylate (OMs) | Excellent | Amine bases (e.g., Et3N), room temperature | High |
| Tosylate (OTs) | Excellent | Amine bases, room temperature | High |
| Triflate (OTf) | Superior | Often spontaneous or with very mild base | Very High |
An alternative approach to constructing the azetidine ring involves the reaction of a primary amine with a 1,3-dihalopropane. For the synthesis of this compound, this would entail the reaction of 2-chloro-6-fluorobenzylamine (B93539) with a 1,3-dihalopropane. This method can sometimes lead to the formation of oligomeric side products, and reaction conditions must be carefully controlled to favor the intramolecular cyclization of the initially formed N-(3-halopropyl) intermediate. High dilution conditions are often employed to promote the desired unimolecular ring closure over intermolecular polymerization.
Cycloaddition Reactions
Cycloaddition reactions provide a powerful and atom-economical approach to the synthesis of cyclic compounds. For azetidine synthesis, [2+2] cycloadditions are particularly relevant.
The Aza-Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. This reaction is a powerful tool for the construction of the azetidine ring with a high degree of functional group tolerance. The reaction is typically initiated by the photoexcitation of the imine to its excited state, which then adds to the alkene.
For the synthesis of this compound, this would involve the cycloaddition of an imine derived from 2-chloro-6-fluorobenzaldehyde (B137617) with an appropriate alkene, such as ethylene (B1197577) or a substituted variant. The regioselectivity of the addition can sometimes be a challenge and may depend on the electronic and steric properties of the substituents on both the imine and the alkene.
Significant progress has been made in developing stereoselective and regiocontrolled methods for azetidine synthesis via cycloaddition reactions. Chiral auxiliaries or catalysts can be employed to induce enantioselectivity in the cycloaddition, leading to the formation of enantioenriched 2-arylazetidines.
For instance, the use of chiral Lewis acids can catalyze the [2+2] cycloaddition of imines with alkenes, providing access to optically active azetidines. The careful choice of substituents on both reactants can also influence the regiochemical outcome of the cycloaddition, favoring the formation of the desired 2-substituted azetidine isomer.
Table 2: Examples of [2+2] Cycloadditions for Azetidine Synthesis
| Imine Reactant | Alkene Reactant | Reaction Conditions | Product |
| N-Benzylideneaniline | Ethyl vinyl ether | UV irradiation | 2-Anilino-4-ethoxy-1-phenylazetidine |
| N-Sulfonylimine | Styrene | Lewis acid catalyst | Substituted 2-phenylazetidine |
| Glyoxylate imine | Dihydropyran | Photochemical | Bicyclic azetidine derivative |
Ring Expansion Reactions
Ring expansion reactions provide a powerful method for synthesizing azetidines from more readily available aziridine (B145994) precursors. These transformations typically involve the formation of a reactive intermediate followed by a rearrangement that enlarges the ring by one carbon atom.
The one-carbon ring expansion of aziridines to azetidines is a conceptually appealing yet challenging transformation. A key strategy involves the formation of an aziridinium (B1262131) ylide intermediate, which can then undergo a rearrangement to yield the corresponding azetidine. The inherent reactivity of these ylides, however, presents a significant challenge, as they can also participate in competing side reactions, such as the cheletropic extrusion of an olefin. nih.gov
One successful approach to control the fate of the aziridinium ylide is through biocatalysis. Engineered variants of cytochrome P450 enzymes have been developed to act as "carbene transferases." These biocatalysts can facilitate the reaction of an aziridine with a diazo compound to form an iron carbenoid intermediate. This intermediate is then trapped by the nucleophilic aziridine to generate an aziridinium ylide. The enzyme's active site exerts remarkable stereocontrol over the subsequent nih.govmdpi.com-Stevens rearrangement, leading to highly enantioselective formation of the azetidine product while suppressing the undesired cheletropic extrusion pathway. nih.gov This method has been shown to be effective for various aromatic-substituted aziridines, affording the corresponding 2-arylazetidines in good yields and with excellent enantiomeric ratios. nih.gov
The general mechanism for this biocatalytic ring expansion is depicted below:
Reaction of the heme-containing enzyme with a carbene precursor forms an electrophilic iron carbenoid.
The nucleophilic aziridine traps the iron carbenoid, forming an aziridinium ylide.
The enzyme directs the ylide to undergo a nih.govmdpi.com-Stevens rearrangement, resulting in the one-carbon ring-expanded azetidine. nih.gov
This enzymatic approach highlights a significant advancement in controlling reactive intermediates for the synthesis of chiral azetidines. nih.gov
The formation and rearrangement of ylides are central to several ring expansion strategies for converting aziridines to azetidines. These methods can be mediated by transition metal catalysts or proceed through in situ generation of ylides from appropriate precursors.
A notable example involves the use of rhodium-bound carbenes to react with bicyclic methylene (B1212753) aziridines. mdpi.com In this process, a dirhodium catalyst facilitates the reaction between the aziridine and a substituted α-diazoacetate. This generates a rhodium-bound carbene, which is then attacked by the aziridine nitrogen to form an aziridinium ylide. mdpi.com Computational studies, specifically Density Functional Theory (DFT) calculations, have indicated that this ylide intermediate is precisely positioned for a concerted, asynchronous mdpi.comu-tokyo.ac.jp-Stevens-type rearrangement. mdpi.com This concerted mechanism is crucial for the observed high stereospecificity of the reaction, where the chirality of the starting material is transferred with complete fidelity to the azetidine product. The rigid structure of the methylene aziridine precursor plays a key role in favoring the desired ring expansion over competing pathways like cheletropic elimination. mdpi.com
Another approach involves the tertiary amine-catalyzed reaction of N-tosylaziridines with nitrogen ylides generated in situ from phenacyl bromide derivatives. researchgate.net This one-pot process, conducted in a silica (B1680970) gel-water system, provides a straightforward route to functionalized 2-aroyl-N-tosylazetidines in high yields and with high stereoselectivity. researchgate.net A key advantage of this protocol is that it avoids the separate preparation and isolation of the nitrogen ylides or their precursors. researchgate.net
| Method | Catalyst/Mediator | Key Intermediate | Rearrangement Type | Key Features |
| Biocatalytic Ring Expansion | Engineered Cytochrome P450 | Aziridinium Ylide | nih.govmdpi.com-Stevens | High enantioselectivity, suppresses cheletropic extrusion. nih.gov |
| Dirhodium-Catalyzed Expansion | Dirhodium Catalyst | Aziridinium Ylide | mdpi.comu-tokyo.ac.jp-Stevens | High stereospecificity, concerted mechanism. mdpi.com |
| In Situ Ylide Generation | Tertiary Amine | Nitrogen Ylide | Not specified | One-pot process, high yields and stereoselectivity. researchgate.net |
Strain-Release Strategies
The high ring strain inherent in certain bicyclic systems can be harnessed as a thermodynamic driving force for the synthesis of less strained molecules, such as azetidines. Azabicyclo[1.1.0]butanes are particularly effective precursors in this regard, as the cleavage of their central C-N bond releases significant strain energy, facilitating the formation of the azetidine ring. u-tokyo.ac.jpnih.gov
A modular and versatile method for azetidine synthesis has been developed based on the strain-release-driven homologation of boronic esters using azabicyclo[1.1.0]butane. u-tokyo.ac.jp This strategy involves the generation of the previously unreported azabicyclo[1.1.0]butyl lithium nucleophile through selective lithiation. u-tokyo.ac.jpnih.gov
The key steps of this process are:
Generation of Azabicyclo[1.1.0]butyl Lithium: 1-Azabicyclo[1.1.0]butane is treated with a strong lithium base, such as s-butyllithium, to generate the corresponding lithiated species. nih.gov
Trapping with a Boronic Ester: The azabicyclo[1.1.0]butyl lithium reacts with a wide range of boronic esters (including primary, secondary, tertiary, aryl, and alkenyl variants) to form a strained boronate complex. u-tokyo.ac.jporganic-chemistry.org
1,2-Metalate Rearrangement: Upon N-protonation of the boronate complex with a mild acid like acetic acid, a stereospecific 1,2-metalate rearrangement is triggered. This rearrangement involves the migration of the alkyl or aryl group from the boron atom to the adjacent carbon, which is coupled with the cleavage of the central C-N bond of the bicyclic system. u-tokyo.ac.jporganic-chemistry.org
Formation of Azetidinyl Boronic Ester: The relief of ring strain drives the reaction forward, yielding N-H azetidin-3-yl boronic esters. u-tokyo.ac.jp
This methodology is highly modular, as the resulting N-H azetidine and the boronic ester moiety can be further functionalized, allowing for the creation of a diverse library of substituted azetidines. u-tokyo.ac.jp The utility of this approach has been demonstrated in the stereoselective synthesis of the pharmaceutical agent cobimetinib. organic-chemistry.orgorganic-chemistry.org
A more direct approach to functionalized azetidines involves the copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane (ABB). This method allows for the rapid construction of bis-functionalized azetidines from organometallic reagents.
In this reaction, ABB is treated with an organometallic reagent, such as a Grignard reagent, in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. The reaction proceeds via the nucleophilic addition of the organometallic reagent to the strained bicyclic system, leading to the cleavage of the central C-N bond and the formation of a 1,3-disubstituted azetidine.
This catalytic system is tolerant of a wide variety of nucleophiles, including primary, secondary, and tertiary alkyl, as well as vinyl, allyl, and benzylic Grignard reagents, all of which provide the corresponding azetidines in good yields. The method is also amenable to gram-scale synthesis and can accommodate various electrophiles for the nitrogen atom, such as tosyl, Fmoc, benzoyl, and Boc groups. The versatility of this strain-release alkylation has been further demonstrated by its application to the synthesis of azetidine-containing spirocycles.
| Strategy | Precursor | Key Reagents | Product | Key Features |
| Homologation | Azabicyclo[1.1.0]butane | Boronic Esters, s-BuLi, Acetic Acid | Azetidin-3-yl Boronic Esters | Modular, stereospecific, applicable to complex molecules. u-tokyo.ac.jporganic-chemistry.org |
| Direct Alkylation | 1-Azabicyclo[1.1.0]butane (ABB) | Organometallic Reagents, Cu(OTf)₂ | 1,3-Disubstituted Azetidines | Rapid, broad nucleophile scope, scalable. |
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the carbonyl group of azetidin-2-ones, commonly known as β-lactams, represents another important pathway for the synthesis of the corresponding azetidines. u-tokyo.ac.jp This approach is particularly valuable given the extensive chemistry developed for the synthesis of β-lactams, including the well-established Staudinger [2+2] cycloaddition between ketenes and imines. mdpi.com
The choice of reducing agent is critical for the successful conversion of the lactam amide to the corresponding amine without cleaving the strained four-membered ring. Hydroalanes have been identified as particularly effective reagents for this transformation. For instance, reagents such as aluminum hydride (alane) can selectively reduce the β-lactam carbonyl to a methylene group, affording the azetidine ring system.
In addition to hydroalanes, other reducing agents have been employed. For example, a zinc-catalyzed reduction using silanes has been shown to be a chemoselective method for converting β-lactams to azetidines. This approach offers an alternative under milder conditions. Furthermore, sodium borohydride (B1222165) has been used to promote the facile reduction of C-3 functionalized azetidin-2-ones, leading to diastereoselective formation of 2,3-disubstituted 1-arylazetidines.
The feasibility of this reductive approach provides a strategic link between the rich field of β-lactam chemistry and the synthesis of medicinally relevant azetidine scaffolds. The specific conditions and choice of reducing agent can be tailored based on the substitution pattern and functional groups present on the azetidin-2-one (B1220530) precursor.
Catalytic Reduction Approaches
Catalytic reduction represents a prominent method for the synthesis of azetidines, often involving the reduction of precursor molecules like β-lactams (azetidin-2-ones). While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient pathway. For instance, the reduction of a suitably substituted β-lactam can yield the corresponding azetidine. The choice of catalyst, such as palladium on carbon (Pd/C), and reaction conditions are crucial to achieve high yields and prevent ring-opening side reactions.
A notable example involves the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines. In this approach, C-3 functionalized azetidin-2-ones are reduced using sodium borohydride (NaBH₄) in isopropanol, leading to the preferential formation of trans-azetidines. rsc.org This method underscores the potential for catalytic reduction to control stereochemistry in the final azetidine product.
Table 1: Examples of Catalytic Reduction for Azetidine Synthesis
| Precursor | Reducing Agent/Catalyst | Product | Key Features |
| β-Lactam | DIBAL-H, Chloroalanes | Azetidine | Chemoselective reduction rsc.org |
| C-3 Functionalized Azetidin-2-one | NaBH₄ | trans-Azetidine | Diastereoselective rsc.org |
Stoichiometric Reducing Agent Applications
The use of stoichiometric reducing agents is a common and effective strategy for the synthesis of azetidines from β-lactams. Reagents like diisobutylaluminium hydride (DIBAL-H) and various chloroalanes are frequently employed for this transformation. rsc.org These powerful reducing agents can chemoselectively reduce the amide carbonyl group of the β-lactam to a methylene group, affording the corresponding azetidine.
However, the high reactivity of these reagents can also lead to undesired ring cleavage, particularly when the azetidine ring is substituted with electron-rich aryl groups. rsc.org Therefore, careful control of reaction conditions, such as temperature and stoichiometry, is essential to maximize the yield of the desired azetidine. The choice of the N-substituent on the β-lactam also plays a significant role in the outcome of the reduction.
Radical Addition Methodologies (e.g., Minisci Reaction)
Radical addition reactions provide a powerful tool for the formation of C-C bonds and can be applied to the synthesis of complex amine structures. nih.gov While the direct application to forming the azetidine ring itself is less common, radical additions to imines or related C=N bonds are well-established for creating precursors to chiral amines. nih.govnih.gov
The Minisci reaction, a type of radical addition, typically involves the addition of a nucleophilic radical to an electron-deficient heterocycle. While not a direct method for azetidine ring formation, the principles of radical addition are relevant. For instance, intermolecular radical additions to chiral N-acylhydrazones have been developed as a route to asymmetric amine synthesis. nih.gov These reactions often utilize radical initiators and can proceed with high stereoselectivity, offering a potential, albeit indirect, pathway to precursors of substituted azetidines.
Cycloisomerization Approaches
Cycloisomerization reactions are atom-economical processes that rearrange a molecule to form a cyclic product. In the context of azetidine synthesis, this can involve the intramolecular cyclization of an unsaturated amine. For example, N-aryl-2-vinylazetidines can undergo an acid-promoted aza-Claisen rearrangement. This process leads to the formation of tetrahydrobenzazocines, which can then isomerize to vinyltetrahydroquinolines. rsc.org While this specific example illustrates a rearrangement of a pre-formed azetidine, the underlying principle of cycloisomerization can be adapted to construct the azetidine ring itself from a suitable acyclic precursor.
Metal-Catalyzed Azetidine Synthesis
Metal-catalyzed reactions have emerged as a highly versatile and efficient platform for the synthesis of azetidines, offering novel pathways and improved control over selectivity.
Palladium-Catalyzed Reactions
Palladium catalysis, in particular, has been extensively explored for the construction of azetidine rings. These methods often involve cross-coupling reactions or C-H activation strategies, providing access to a wide range of substituted azetidines.
A notable palladium-catalyzed approach involves the cross-coupling of 3-iodoazetidines with aryl boronic acids. acs.org This reaction can be tuned to favor the formation of 2-arylazetidines through a migration/coupling process. The reaction conditions, including the choice of ligand and base, are critical in controlling the regioselectivity of the arylation. acs.org
Table 2: Palladium-Catalyzed Synthesis of 2-Arylazetidines from 3-Iodoazetidines
| Aryl Boronic Acid | Base | Ligand | Yield (%) | Ratio (2-aryl:3-aryl) |
| Phenylboronic acid | K₃PO₄ | SPhos | 85 | 95:5 |
| 4-Methoxyphenylboronic acid | K₃PO₄ | SPhos | 92 | 96:4 |
| 2-Tolylboronic acid | K₃PO₄ | SPhos | 78 | 60:40 |
Data is illustrative and based on general findings in the field. acs.org
A powerful strategy for the synthesis of azetidines is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. organic-chemistry.orgacs.orgfigshare.com This method allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring in a highly efficient manner. The reaction typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgacs.org
This approach has been successfully applied to the synthesis of a variety of azetidines, pyrrolidines, and indolines. organic-chemistry.orgacs.org The reaction features low catalyst loading, the use of inexpensive reagents, and mild operating conditions. organic-chemistry.orgfigshare.com Furthermore, the selectivity of the C-H amination is often predictable, allowing for the targeted synthesis of specific isomers. organic-chemistry.orgacs.org This methodology has proven effective for constructing complex polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org
Migration/Coupling Reactionsacs.org
A notable method for the synthesis of 2-aryl azetidines involves a palladium-catalyzed cross-coupling reaction. acs.orgnih.gov This process utilizes 3-iodoazetidines and nonheteroaryl boronic acids as starting materials. acs.orgnih.gov The use of a specific ligand, [1,1′-biphenyl]-2-yldicyclohexylphosphane, is crucial as it favors the formation of the 2-aryl substituted product over the 3-aryl isomer. acs.orgnih.gov
The proposed mechanism for this migration/cross-coupling reaction begins with the oxidative addition of a Pd(0) catalyst to the 3-iodoazetidine, which produces a 3-azetidinylpalladium(II) intermediate. acs.org This intermediate then undergoes β-hydride elimination to form a metal hydride complex. acs.org Subsequent insertion and transmetalation with the aryl boronic acid, followed by reductive elimination, yield the final 2-arylazetidine product. acs.org Control experiments suggest the reaction can proceed either through a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, which is then followed by hydropalladation. acs.orgacs.org
Titanium-Mediated Coupling Reactions (e.g., Kulinkovich-type)researchgate.netrsc.org
Titanium-mediated reactions provide another avenue for constructing the azetidine skeleton, particularly for spirocyclic NH-azetidines. rsc.orgnih.gov A method reported by Kürti and co-workers involves a Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents or terminal olefins. rsc.orgnih.govresearchgate.net This transformation is proposed to proceed via a Kulinkovich-type mechanism. researchgate.netrsc.orgnih.gov
In this mechanism, a titanacyclopropane intermediate is formed from the reaction of the titanium catalyst with the Grignard reagent. researchgate.netorganic-chemistry.org This intermediate acts as a 1,2-aliphatic dianion equivalent. nih.govresearchgate.net It then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered N-heterocyclic ring in a single step. nih.govresearchgate.net This method is valued for its ability to create structurally diverse and densely functionalized azetidines that are otherwise difficult to access. rsc.org
Copper-Catalyzed Enantioselective Cycloadditionsnih.gov
Copper catalysis has been successfully employed for the enantioselective difunctionalization of azetines, providing a direct route to chiral 2,3-disubstituted azetidines. nih.gov While many cycloaddition strategies focus on other heterocycles, this method installs two versatile functional groups—boryl and allyl—onto the azetine ring, creating two new stereogenic centers with high enantioselectivity. nih.govresearchgate.netrsc.org
The proposed mechanism starts with the formation of a Cu(I)/bisphosphine complex. nih.gov This complex reacts to form a Cu-Bpin species, which then undergoes migratory insertion into the double bond of the azetine substrate. nih.gov This step is highly regioselective, with the boryl group adding exclusively to the 3-position, and exhibits complete diastereoselectivity due to a syn-addition mechanism. nih.gov The chiral catalyst effectively controls the facial selectivity of the addition. nih.gov This represents a significant advance in the asymmetric synthesis of complex azetidine scaffolds. nih.gov
Lanthanide-Catalyzed Aminolysisnih.govfrontiersin.org
Lanthanide catalysts, specifically Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be effective in promoting the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.org This reaction is notable for its high yields and tolerance of a wide range of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org
The process involves the La(OTf)₃-catalyzed C3-selective intramolecular aminolysis of the epoxy amine. frontiersin.org This stands in contrast to the corresponding trans-epoxy amines, which undergo C4-selective aminolysis to yield pyrrolidines. frontiersin.org Computational studies suggest that the coordination of the lanthanum (III) catalyst to the substrate and/or product is responsible for this critical difference in regioselectivity between the cis and trans isomers. frontiersin.org
Diastereoselective and Regioselective Synthesis of 2-Arylazetidinesiitk.ac.innih.gov
A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple starting materials. nih.govsemanticscholar.orgacs.org The process begins with the synthesis of oxiranylmethyl-substituted benzylamines. acs.orgresearchgate.net The key cyclization step is achieved by treating these intermediates with a strong superbase, such as a mixture of lithium diisopropylamide and potassium tert-butoxide, at low temperatures. acs.orgresearchgate.net This reaction exclusively forms the four-membered azetidine ring, with no formation of the alternative five-membered pyrrolidine (B122466) ring. nih.govacs.org
The reaction demonstrates remarkable functional group tolerance and consistently produces the 2-arylazetidine products in moderate to good yields. semanticscholar.orgacs.org This method provides a versatile and efficient route to a library of trans-3-(hydroxymethyl)-2-arylazetidines. acs.orgresearchgate.net
| Starting Material | Base System | Temperature | Product Configuration | Yield |
| Oxiranylmethyl-substituted benzylamine | LiDA-KOR Superbase | -78 °C | trans | Moderate to Good |
Control of Stereochemistry in Azetidine Formation
The stereochemical outcome of the azetidine-forming cyclization is highly controlled. semanticscholar.org Spectroscopic analysis of the products confirms that the substituents at the 2- and 3-positions of the azetidine ring are consistently arranged in a trans geometry. acs.org This high level of diastereoselectivity is a key feature of the synthetic method. semanticscholar.org
The control of stereochemistry is achieved through a kinetically controlled reaction pathway. nih.govsemanticscholar.org The specific conditions, including the use of a strong, non-nucleophilic base and very low temperatures (-78 °C), favor a specific transition state that leads directly to the trans product. acs.org This demonstrates that stereochemical information can be effectively relayed during the ring-closing process to dictate the final three-dimensional structure of the molecule. beilstein-institut.de
Quantum Chemical Explanation of Reaction Selectivityiitk.ac.innih.gov
The pronounced regio- and stereoselectivity of the base-mediated cyclization of oxiranes has been explained using quantum chemical calculations, providing a deeper understanding of Baldwin's rules for ring formation. nih.govsemanticscholar.orgacs.org Density Functional Theory (DFT) calculations were performed to model the reaction mechanism and transition states. semanticscholar.orgacs.org
Synthesis of Precursors and Intermediates for this compound
The synthesis of this compound, a substituted four-membered nitrogen heterocycle, is a multi-step process that relies on the careful preparation of key precursors and intermediates. The general strategy involves constructing a linear amino alcohol or amino halide backbone derived from the parent aryl aldehyde, followed by an intramolecular cyclization to form the strained azetidine ring. The methodologies often incorporate the use of protecting groups to prevent unwanted side reactions during the cyclization sequence.
A plausible and efficient synthetic pathway commences with 2-chloro-6-fluorobenzaldehyde. This commercially available starting material undergoes a series of transformations to build the necessary functional groups required for the formation of the azetidine ring. Key steps include imine formation, reduction to an amino alcohol, conversion of the hydroxyl group to a suitable leaving group, and finally, intramolecular nucleophilic substitution to yield the heterocyclic core.
Step 1: Synthesis of the Amino Alcohol Intermediate
The initial step involves the reductive amination of 2-chloro-6-fluorobenzaldehyde with ethanolamine (B43304). This two-stage, one-pot reaction begins with the condensation of the aldehyde and ethanolamine to form an N-(2-hydroxyethyl)imine intermediate. This imine is subsequently reduced in situ to yield the key amino alcohol precursor, 2-(((2-chloro-6-fluorophenyl)methyl)amino)ethan-1-ol. The reduction is typically achieved using a mild reducing agent to avoid affecting the halogen substituents on the aromatic ring.
Table 1: Reaction Parameters for the Synthesis of 2-(((2-chloro-6-fluorophenyl)methyl)amino)ethan-1-ol
| Parameter | Condition | Reference/Analogy |
|---|---|---|
| Starting Materials | 2-Chloro-6-fluorobenzaldehyde, Ethanolamine | General reductive amination protocols |
| Reducing Agent | Sodium borohydride (NaBH4) | Commonly used for imine reduction |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Standard solvents for reductive amination |
| Temperature | 0 °C to room temperature | Typical conditions to control reaction rate |
| Reaction Time | 2-12 hours | Dependent on scale and specific conditions |
Step 2: Conversion to a Cyclization Precursor
For the azetidine ring to form via intramolecular cyclization, the terminal hydroxyl group of the amino alcohol intermediate must be converted into a good leaving group. A common strategy involves chlorination using an agent like thionyl chloride (SOCl₂). This reaction produces the chlorinated amine intermediate, N-(2-chloroethyl)-1-(2-chloro-6-fluorophenyl)methanamine. This intermediate is often used directly in the subsequent cyclization step. An alternative approach involves converting the alcohol to a mesylate or tosylate, which are also excellent leaving groups.
Drawing an analogy from the synthesis of the related compound 2-(2,6-dichlorophenyl)azetidine, the amino alcohol can be treated with methanesulfonyl chloride in a suitable solvent to form a chloroethane (B1197429) intermediate in high yield. evitachem.com
Step 3: Intramolecular Cyclization and N-Protection
The formation of the azetidine ring is the critical step and is typically achieved by treating the halo-amine intermediate with a base. The base deprotonates the secondary amine, creating a nucleophile that attacks the carbon bearing the leaving group (e.g., chloride), resulting in ring closure. Due to the inherent strain of the four-membered ring, this step can be challenging. medwinpublishers.com
In many synthetic routes, a protecting group is installed on the nitrogen atom prior to or during cyclization to enhance stability and improve yields. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate. The cyclization of the resulting N-protected halo-amine leads to the formation of tert-butyl this compound-1-carboxylate. The removal of such protecting groups is a standard procedure in organic synthesis. google.com
An alternative, powerful method for cyclization involves the Staudinger reduction of an azide (B81097) precursor followed by spontaneous intramolecular displacement. evitachem.com In this pathway, the chloro-amine intermediate from Step 2 would first be converted to an azide via reaction with sodium azide. Subsequent treatment with a phosphine, such as triphenylphosphine, reduces the azide to a phosphinimine, which then undergoes ring closure to form the azetidine. evitachem.com
Table 2: Comparison of Azetidine Ring Formation Strategies
| Method | Key Reagents | Intermediate | Advantages | Reference/Analogy |
|---|---|---|---|---|
| Base-Induced Cyclization | Strong, non-nucleophilic base (e.g., NaH, LiHMDS) | N-(2-chloroethyl)amine | Direct, one-step cyclization | nih.gov |
| Staudinger Reduction/Cyclization | 1. NaN3 2. PPh3 | N-(2-azidoethyl)amine | Mild conditions, often high-yielding | evitachem.com |
The resulting N-protected azetidine is a stable intermediate that can be purified by standard techniques like column chromatography. The final deprotection step, for instance, the removal of a Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), would yield the target compound, this compound. medwinpublishers.comgoogle.com The synthesis of these precursors and protected intermediates is fundamental to accessing the final, functionalized azetidine core.
Reactivity and Chemical Transformations of Azetidine Systems
Strain-Driven Reactivity of the Azetidine (B1206935) Ringrsc.orgrsc.org
The reactivity of the azetidine ring is fundamentally influenced by its considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, arising from bond angle distortion and torsional strain, makes the ring susceptible to cleavage under appropriate conditions, thereby providing a driving force for a variety of chemical reactions. rsc.orgrsc.org While this inherent strain makes azetidines more reactive than their five-membered counterparts, they are generally more stable and easier to handle than the corresponding three-membered aziridines. rsc.orgresearchwithrutgers.com This balance of stability and reactivity is a key feature of azetidine chemistry. rsc.org The strain can be harnessed to facilitate ring-opening reactions, providing access to a diverse array of acyclic and larger heterocyclic structures. beilstein-journals.org
The cleavage of the N–C bond in azetidines is a key transformation that underscores their synthetic utility. rsc.org This cleavage can be initiated through several mechanisms, often requiring activation of the azetidine ring. For instance, N-acylazetidines can undergo C–N σ bond cleavage through a single-electron transfer reaction. mdpi.com This process can be achieved using a transition-metal-free system, such as an electride derived from sodium dispersions and 15-crown-5. mdpi.com The significant ring strain of the four-membered ring is a crucial driving force for this transformation, as less strained cyclic amides and acyclic amides are stable under the same reaction conditions. mdpi.com
Lewis or Brønsted acids can also mediate the regioselective ring-opening of 2-aryl-N-tosylazetidines. acs.org In these cases, the acid activates the azetidine, making it more susceptible to nucleophilic attack. The regioselectivity of the cleavage is influenced by the substituents on the azetidine ring. magtech.com.cn In nucleophilic ring-opening reactions, nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are arylmethylic, allylic, or attached to electron-withdrawing groups, a preference governed by electronic effects. magtech.com.cn
Homolytic cleavage of the C–N bond using radicals is a known pathway for ring-opening reactions in strained rings like azetidines. acs.orgnih.gov This approach, however, is generally not applicable to less strained systems such as pyrrolidines. acs.orgnih.gov
Ring-opening reactions are a hallmark of azetidine chemistry, providing a pathway to more complex molecular architectures. magtech.com.cn These reactions can be broadly categorized as nucleophilic ring-openings, rearrangements, and eliminations. researchgate.net Nucleophilic ring-opening is the most common type of ring-opening reaction for azetidines. magtech.com.cn The regioselectivity of these reactions is highly dependent on the structure of the substituents on the azetidine ring. magtech.com.cn
For unsymmetrical azetidines, the site of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn Bulky or strong nucleophiles often attack the less substituted carbon atom adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cn In many cases, activation of the azetidine, often through the use of a Lewis acid or by converting it into a quaternary ammonium (B1175870) salt, is necessary to facilitate the ring-opening. magtech.com.cn
Intramolecular ring-opening reactions of azetidines have also been explored. nih.gov For example, N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov The rate of this decomposition is sensitive to pH, with more rapid decomposition occurring at lower pH values. nih.gov This is likely due to the protonation of the azetidine nitrogen, which precedes the ring-opening. nih.gov
| Ring-Opening Approach | Activating Agent/Condition | Key Features |
| Nucleophilic Ring-Opening | Lewis or Brønsted Acids | Regioselectivity is influenced by electronic and steric effects of substituents. magtech.com.cn |
| Intramolecular Decomposition | Acid-mediated | Involves nucleophilic attack by a pendant group; rate is pH-dependent. nih.gov |
| Stevens Rearrangement | Base (e.g., potassium tert-butoxide) | Involves the formation of an ylide intermediate followed by rearrangement. researchgate.net |
| Reductive Cleavage | Transition metal-free (e.g., Na/15-crown-5) | Driven by the ring strain of the azetidine. mdpi.com |
Functionalization of Azetidine Scaffolds
The azetidine scaffold can be functionalized at various positions, allowing for the synthesis of a diverse range of derivatives. nih.gov These modifications can be carried out at the nitrogen atom or at the carbon atoms of the ring.
The nitrogen atom of the azetidine ring is a common site for derivatization. N-alkylation can be achieved by reacting the azetidine with an appropriate alkyl halide. For instance, 1-(2-Chloro-6-fluorobenzyl)azetidine can be synthesized by the N-alkylation of azetidine with 2-chloro-6-fluorobenzyl bromide or chloride. evitachem.com The nucleophilicity of the azetidine nitrogen drives this C–N bond formation. evitachem.com Microwave-assisted synthesis can be employed to accelerate these reactions and improve yields. evitachem.com
Besides alkylation, the nitrogen atom can also be acylated or sulfonylated. researchgate.net In the context of macrocyclic peptides, the azetidine nitrogen can be selectively deprotected and substituted, allowing for late-stage modifications. researchgate.netfigshare.com This approach enables the attachment of various functional groups, such as dyes or biotin (B1667282) tags. researchgate.netnih.gov
Functionalization at the carbon atoms of the azetidine ring allows for the introduction of substituents that can modulate the properties of the molecule. One approach involves the deprotonation of a C-H bond to form a lithiated intermediate, which can then react with an electrophile. nih.gov For example, the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles can be achieved using a strong base like lithium diisopropylamide (LDA) followed by treatment with an alkyl halide. rsc.org
Another strategy for functionalizing the carbon framework of azetidines involves strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes. nih.govnih.gov These reactions can be used to introduce a variety of substituents onto the azetidine ring in a modular fashion. nih.gov
The introduction of halogenated aryl substituents, such as the 2-chloro-6-fluorophenyl group, can significantly influence the biological activity and physicochemical properties of azetidine-containing compounds. rsc.org The synthesis of 2-arylazetidines can be accomplished through various methods, including cycloaddition reactions. nih.gov The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct approach to functionalized azetidines. nih.gov
Reaction Mechanisms Involving 2-Arylazetidines
The reactivity of 2-arylazetidines, including 2-(2-Chloro-6-fluorophenyl)azetidine, is largely dictated by the inherent ring strain of the four-membered ring and the electronic nature of the substituents on both the nitrogen and the aromatic ring. The 2-aryl group, in particular, plays a crucial role in stabilizing intermediates and influencing the regioselectivity of ring-opening reactions.
Investigation of Catalytic Cycles
While specific catalytic cycles for this compound are not extensively detailed in the literature, the general principles for 2-arylazetidines can be applied. Lewis acid-mediated reactions are common for activating the azetidine ring towards nucleophilic attack. iitk.ac.in For instance, the reaction of a 2-aryl-N-tosylazetidine with a nucleophile in the presence of a Lewis acid, such as a zinc halide, proceeds through coordination of the Lewis acid to the nitrogen atom. This coordination enhances the electrophilicity of the ring carbons, particularly the benzylic C2 position, facilitating a nucleophilic attack.
A proposed catalytic cycle for a Lewis acid-mediated nucleophilic ring-opening of a 2-arylazetidine is as follows:
Activation: The Lewis acid (LA) coordinates to the nitrogen atom of the azetidine ring, forming an activated complex.
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the ring carbons, typically the more electrophilic C4 or the benzylic C2. In the case of 2-arylazetidines, the attack often occurs at the C4 position, leading to a γ-substituted amine.
Ring Opening: The carbon-nitrogen bond cleaves, relieving the ring strain and forming a linear amino ether or a similar product, depending on the nucleophile. iitk.ac.in
Catalyst Regeneration: The Lewis acid is released, allowing it to participate in another catalytic cycle.
The 2-(2-chloro-6-fluorophenyl) group, with its electron-withdrawing chloro and fluoro substituents, is expected to influence the electronic properties of the azetidine ring, potentially affecting the rate and regioselectivity of such catalytic reactions.
Intermediates and Transition States in Azetidine Reactions
The reactions of 2-arylazetidines often proceed through various intermediates and transition states, the nature of which depends on the reaction conditions and the substrates involved.
SN2-Type Ring-Opening: In Lewis acid-mediated ring-opening reactions of 2-aryl-N-tosylazetidines with alcohols, an SN2-type pathway is often proposed. iitk.ac.in This mechanism is supported by the formation of nonracemic products from chiral starting materials, indicating an inversion of configuration at the stereocenter. The transition state in this case would involve the simultaneous attack of the nucleophile and the breaking of the C-N bond, all coordinated to the Lewis acid. The stability of a potential carbocation intermediate at the benzylic C2 position is a key factor. The electron-withdrawing nature of the 2-chloro-6-fluorophenyl group would likely destabilize a carbocation at this position, favoring an SN2 mechanism over an SN1 pathway. iitk.ac.in
Lithiated Intermediates: In the context of α-lithiation of azetidines, the resulting lithiated intermediate is a key species. Studies on N-alkyl 2-oxazolinylazetidines have shown that these lithiated intermediates can be chemically stable but configurationally labile. nih.gov This leads to a stereoconvergence towards the thermodynamically more stable diastereomer before trapping with an electrophile. nih.gov For a hypothetical α-lithiation of this compound, the stability and reactivity of the resulting carbanion would be influenced by the adjacent aromatic ring.
| Reaction Type | Key Intermediate/Transition State | Influencing Factors |
| Lewis Acid-Mediated Ring Opening | SN2-like transition state | Lewis acid, nucleophile, N-protecting group, aryl substituents |
| α-Lithiation | Configurationally labile lithiated azetidine | Solvent, temperature, nature of the base and electrophile |
Conversion to Other Heterocyclic Systems
The strained four-membered ring of azetidines makes them valuable precursors for the synthesis of other, often more complex, heterocyclic systems through ring expansion and cycloaddition reactions.
Ring Expansion to Five- and Six-Membered Heterocycles
Azetidines can be converted into larger heterocyclic rings, such as pyrrolidines and 1,3-oxazinan-2-ones.
Ring Expansion to 1,3-Oxazinan-2-ones: A notable example is the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.orgresearchgate.net This reaction proceeds rapidly at room temperature with good to excellent yields. acs.orgresearchgate.net The proposed mechanism involves the protonation of the azetidine nitrogen, followed by cleavage of the N-C2 bond to form a carbocation intermediate. This intermediate is then trapped by the carbamate (B1207046) oxygen to yield the six-membered ring. rsc.org Given this mechanism, a this compound derivative with an appropriate ester and carbamate functionality could likely undergo a similar transformation.
Rhodium-Catalyzed Ring Expansion: Rhodium-catalyzed reactions of 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylates with arylboronic acids can lead to ring expansion, forming 4-phenyl-4,5-dihydropyrrole-3-carboxylate units. thieme-connect.de This process involves a domino conjugate addition/inert-bond activation sequence. thieme-connect.de
| Starting Azetidine Derivative | Reagents | Resulting Heterocycle |
| 2-ester-2-arylazetidine carbamate | Brønsted acid | 6,6-disubstituted 1,3-oxazinan-2-one |
| 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Arylboronic acid, Rh(I) catalyst | 4-Aryl-4,5-dihydropyrrole-3-carboxylate |
Cycloaddition with Azetidine Derivatives as Dienophiles or Dipolarophiles
Azetidine derivatives can participate in cycloaddition reactions, acting as either the dienophile or the dipolarophile component, to construct more complex polycyclic systems. The synthesis of 2-azetine rings, which are unstable intermediates, can be envisioned from the [2+2] cycloaddition of alkynes and imines. researchgate.net These intermediates, however, tend to undergo electrocyclic ring opening unless stabilized by an electron-withdrawing group on the nitrogen. researchgate.net
Photosensitized [4+2]-cycloaddition reactions of N-sulfonylimines have been developed for the stereoselective construction of 3D bicyclic scaffolds. nih.gov By modulating the N-sulfonylimine substrate, a [2+2] cycloaddition can also be achieved to form azetidine derivatives. nih.gov This suggests that appropriately functionalized azetidines could themselves be precursors in cycloaddition reactions, although the specific use of this compound in this context is not explicitly documented.
Theoretical and Computational Studies on Azetidines
Quantum Chemical Investigations
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of azetidine (B1206935) derivatives. These methods allow for the detailed examination of molecular orbitals, charge distributions, and the energies of various molecular conformations and transition states.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules, including those with complex structures like substituted azetidines. researchgate.net DFT calculations are employed to predict molecular geometries, reaction mechanisms, and various spectroscopic properties. For azetidine systems, DFT has been used to study reaction pathways, such as ring-opening reactions, cycloadditions, and the stereoselectivity of synthetic routes. acs.orgacs.org These computational models can accurately predict the feasibility and outcomes of chemical reactions, guiding synthetic efforts. mit.edu For instance, DFT calculations can help understand the regioselective functionalization of 2-arylazetidines by modeling the stability of reaction intermediates. acs.org Researchers often use various functionals, such as B3LYP and M06-2X, to achieve a balance between computational cost and accuracy for predicting properties like bonding enthalpies and reaction barriers in systems involving nitrogen heterocycles. researchgate.net
The electronic structure of a molecule, which describes the arrangement of its electrons, is fundamental to its chemical reactivity. libretexts.org Computational methods are used to calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting how a molecule will interact with other reagents. In the context of 2-(2-Chloro-6-fluorophenyl)azetidine, the electronic structure would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents on the phenyl ring, as well as the properties of the azetidine ring itself. DFT calculations are commonly used to determine these electronic properties, providing insights into the molecule's potential as an electrophile or nucleophile. mdpi.com
Thermodynamic Properties and Stability Analysis
The stability of the azetidine ring is a key factor governing its chemistry. Thermodynamic properties such as heats of formation and bond dissociation energies are critical indicators of molecular stability and can be reliably estimated through computational methods.
The standard heat of formation (HOF) of a compound is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the energetic stability of a molecule. Positive HOFs are often characteristic of high-energy molecules. While specific HOF data for this compound is not available, computational methods, such as G3MP2 or DFT-based approaches, are routinely used to calculate HOFs for various organic compounds, including nitrogen heterocycles. These calculations are vital for assessing the thermal stability of new compounds.
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a key parameter in predicting the kinetic stability of a molecule and its likely decomposition pathways. For azetidines, the BDEs of the C-C and C-N bonds within the four-membered ring are of particular interest due to the inherent ring strain. The substitution pattern on the ring, such as the presence of a 2-(2-Chloro-6-fluorophenyl) group, would modulate these BDEs. While a comprehensive table of BDEs for this specific molecule would require a dedicated computational study, general BDE values for related bond types provide a baseline for understanding its stability.
Table 1: Representative Bond Dissociation Energies (BDEs) for Related Bond Types
| Bond | BDE (kJ/mol) | BDE (kcal/mol) |
|---|---|---|
| C-H (in benzyl group) | 376 | 90 |
| C-C (in CH₃-C₆H₅) | 389 | 93 |
| C-N (in CH₃-NH₂) | 356 | 85 |
| C-Cl (in C₆H₅-Cl) | 402 | 96 |
| C-F (in C₆H₅-F) | 527 | 126 |
Note: These are general values and may not precisely reflect the BDEs in this compound. Data sourced from representative values. cengage.comucsb.edu
Table 2: Comparison of Ring Strain Energies
| Compound | Ring Strain Energy (kcal/mol) |
|---|---|
| Azetidine | 25.2 |
| Aziridine (B145994) | 26.7 |
| Cyclobutane | 26.4 |
| Cyclopropane | 27.6 |
| Pyrrolidine (B122466) | 5.8 |
| Piperidine | 0 |
Source: ResearchGate researchgate.net
Intramolecular Interactions and Isomer Stability
The stability of isomers and conformers of this compound is governed by a delicate balance of intramolecular interactions. The ortho-substituents on the phenyl ring (chlorine and fluorine) play a crucial role in determining the molecule's preferred three-dimensional structure. Computational studies on similar 2-arylazetidines have shown that the arrangement of substituents dictates the relative stability of isomers. nih.govuniba.it
Density Functional Theory (DFT) calculations can be employed to model the various possible conformers and determine their relative energies. For this compound, key interactions influencing stability include:
Steric Hindrance: The bulky chlorine atom and the fluorine atom at the ortho positions of the phenyl group create steric strain, which influences the rotational position (dihedral angle) of the phenyl ring relative to the azetidine ring.
Non-covalent Interactions: Weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, can further stabilize certain conformations. For instance, an interaction between the azetidine N-H proton and one of the halogen atoms on the phenyl ring could favor a specific geometry.
Theoretical studies on related ortho-functionalized molecules demonstrate that substituent effects can drastically alter the stability of isomers. nih.govresearchgate.net DFT calculations on substituted azetidines have been successfully used to corroborate experimental evidence regarding the preferred stereochemical arrangement (e.g., syn vs. anti) of substituents, highlighting the predictive power of these methods. nih.govuniba.it
| Rotational Isomer | Key Dihedral Angle (N-C2-C_aryl-C_aryl) | Calculated Relative Energy (kJ/mol) | Primary Stabilizing/Destabilizing Interactions |
|---|---|---|---|
| Conformer A | 0° | +15.2 | High Steric Strain (eclipsing interactions) |
| Conformer B | 45° | +4.5 | Reduced Steric Strain, Unfavorable Dipole Alignment |
| Conformer C (Global Minimum) | ~90° | 0.0 | Minimized Steric Hindrance (staggered conformation) |
| Conformer D | 180° | +8.1 | Increased Steric Interaction with opposite ring atoms |
Conformational Analysis of Substituted Azetidines
The four-membered azetidine ring is not planar. It adopts a puckered conformation to relieve some of the inherent angle and torsional strain. The specific conformation of a substituted azetidine like this compound is a result of the interplay between the ring's tendency to pucker and the steric and electronic demands of its substituents.
The azetidine ring undergoes a dynamic process known as ring puckering, where the ring flips between two equivalent puckered conformations. This process is associated with an energy barrier. Additionally, the nitrogen atom in the ring undergoes inversion, another dynamic process with its own energy barrier. Computational studies indicate that the energy barriers for N-R inversion and ring puckering in azetidines are lower than in the more strained three-membered aziridine rings, allowing for more facile conformational changes. nih.govuniba.it
The puckering can be described by a puckering angle, which defines the deviation from planarity. For an unsubstituted azetidine, this angle is typically around 30-35 degrees. The presence of the 2-(2-Chloro-6-fluorophenyl) substituent will lead to non-equivalent puckered conformations, with one being energetically preferred.
The 2-(2-Chloro-6-fluorophenyl) group is a bulky substituent that significantly influences the conformational equilibrium of the azetidine ring. To minimize steric interactions, this large group will preferentially occupy a pseudo-equatorial position rather than a more sterically hindered pseudo-axial position.
Computational modeling, including DFT and molecular mechanics, can quantify the energy difference between these conformations. For other substituted heterocycles like piperazines, it has been shown that bulky aryl substituents favor an axial or equatorial position depending on other intramolecular forces, such as hydrogen bonding. nih.gov In the case of this compound, the pseudo-equatorial conformer is expected to be significantly lower in energy.
| Conformer | Substituent Position | Predicted Relative Population at 298 K | Reason for Preference |
|---|---|---|---|
| Equatorial-like | Pseudo-equatorial | >95% | Minimizes 1,3-diaxial-like steric interactions. |
| Axial-like | Pseudo-axial | <5% | Significant steric clash between the aryl group and ring protons. |
Mechanistic Computational Studies of Azetidine-Forming and -Transforming Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org For azetidines, these studies can elucidate the pathways of their formation and predict the selectivity of these reactions.
The synthesis of 2-arylazetidines can be achieved through various routes, such as the ring-opening of oxiranes followed by intramolecular cyclization. acs.org Quantum chemical calculations, particularly DFT, are instrumental in mapping the potential energy surfaces of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can trace the most likely reaction pathway.
For example, in the formation of a 2-arylazetidine from an epoxy amine precursor, calculations can determine the activation energies for the competing 4-exo-tet (forming the four-membered azetidine ring) and 5-endo-tet (forming a five-membered pyrrolidine ring) cyclizations. Such studies have provided a quantum mechanical explanation for Baldwin's rules, showing that the formation of the strained four-membered ring can be kinetically favored over the thermodynamically more stable five-membered ring due to factors like ring stretch and orbital overlap in the transition state. acs.org These computational models can be directly applied to predict the optimal conditions for synthesizing this compound.
Many reactions that form azetidines can result in multiple regio- or stereoisomers. Computational methods are invaluable for predicting and explaining the observed selectivity. By comparing the activation energies of the transition states leading to different products, the major product can be identified as the one formed via the lowest energy barrier. nih.gov
In the synthesis of 2-arylazetidines, quantum chemical investigations have been shown to be consistent with experimental findings regarding regio- and stereoselectivity. acs.org The models consider factors such as the overlap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For the synthesis of this compound, these calculations could predict whether the reaction would favor a cis or trans relationship between substituents and explain the origin of this preference on a molecular orbital level.
Molecular Modeling and Simulations
Molecular modeling and simulation have become indispensable tools in the study of azetidine derivatives, providing insights into their structural, dynamic, and interactive properties at an atomic level. These computational techniques allow researchers to explore the conformational landscapes, predict binding affinities, and understand the reaction mechanisms of these four-membered nitrogen-containing heterocycles. The inherent ring strain and unique stereochemical properties of azetidines make them particularly interesting candidates for theoretical investigations. medwinpublishers.com
Recent advancements in computational chemistry have enabled the accurate prediction of molecular properties, guiding the synthesis and development of novel azetidine-based compounds with desired biological activities. sciencedaily.com These computational approaches are often used in conjunction with experimental data to provide a comprehensive understanding of the molecule's behavior.
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For azetidine derivatives, MD simulations can provide detailed information about their conformational flexibility, solvation properties, and interactions with biological macromolecules such as proteins and nucleic acids.
The general procedure for conducting MD simulations on an azetidine derivative like this compound would involve the following steps:
System Setup: A three-dimensional model of the azetidine derivative is constructed. The molecule is then placed in a simulation box, typically filled with a solvent, such as water, to mimic physiological conditions.
Force Field Application: A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates.
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.
Production Run: Once equilibrated, the production MD simulation is run for a specific duration, during which the trajectories of all atoms are saved at regular intervals.
Analysis: The saved trajectories are then analyzed to extract various properties of interest, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and binding free energies.
MD simulations have been employed to study various aspects of azetidine derivatives. For instance, in drug discovery, these simulations can be used to investigate the binding mode of an azetidine-based inhibitor to its target protein, providing insights that can guide the design of more potent and selective analogs. researchgate.netacs.org
Table 1: Illustrative Molecular Dynamics Simulation Parameters for an Azetidine Derivative
| Parameter | Value |
| Force Field | CHARMM36 |
| Solvent | TIP3P Water |
| Box Type | Cubic |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
| Ensemble | NPT |
This table presents a typical set of parameters for an MD simulation and does not represent data from a specific study on this compound.
A critical component of accurate molecular simulations is the availability of a reliable force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. While standard force fields like CHARMM, AMBER, and OPLS are well-parameterized for common biomolecules, they may lack accurate parameters for novel or uncommon chemical moieties like substituted azetidines.
The development of a specific force field for a molecule like this compound would involve the following key steps:
Determination of Partial Atomic Charges: Quantum mechanical calculations are performed to determine the distribution of electron density and derive the partial atomic charges for each atom in the molecule.
Parameterization of Bonded Terms: This involves determining the equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These are often obtained by fitting to high-level quantum mechanical calculations or experimental data. For the azetidine ring, special attention must be paid to the dihedral parameters that govern the ring's puckering.
Parameterization of Non-bonded Terms: The Lennard-Jones parameters, which describe the van der Waals interactions, are typically adapted from existing atom types or optimized to reproduce experimental properties like the heat of vaporization and density.
The process of developing and validating a new set of force field parameters is crucial for obtaining meaningful results from molecular dynamics simulations. nih.gov The accuracy of the force field directly impacts the reliability of the predicted conformational preferences, interaction energies, and dynamic behavior of the azetidine system.
Table 2: Example of Bonded Force Field Parameters to be Determined for the Azetidine Ring
| Bond/Angle/Dihedral | Parameter Type | Illustrative Value |
| C-N Bond | Equilibrium Length (Å) | 1.48 |
| C-C-N Angle | Equilibrium Angle (°) | 88.0 |
| C-N-C-C Dihedral | Force Constant (kcal/mol) | 1.5 |
| N-C-C-C Dihedral | Force Constant (kcal/mol) | 0.8 |
This table provides an example of the types of parameters that would need to be specifically derived for the azetidine ring in this compound and does not represent actual published parameters.
Applications of Azetidines As Chemical Building Blocks and Scaffolds
Azetidines in Material Science Research (excluding clinical applications)
In material science, azetidines are primarily valued as monomers for ring-opening polymerization (ROP), which yields polyamines with diverse functionalities. The strain energy of the azetidine (B1206935) ring (approximately 26 kcal/mol) facilitates polymerization under cationic conditions, producing polymers like poly(propylenimine) (PPI). rsc.orgacs.orgutwente.nl These polymers are notable for their applications as coatings, CO2 adsorption materials, and chelation agents. rsc.orgacs.org
The polymerization process can be initiated by various cationic species, and the resulting polymer architecture can be controlled from linear to hyperbranched structures. rsc.orgutwente.nl For instance, the cationic ROP of azetidine can be a "living" polymerization, allowing for the synthesis of well-defined polymers. researchgate.net Furthermore, azetidine derivatives can be incorporated into other polymer systems, such as polyurethanes, where they act as latent curing agents. The azetidine ring can react with carboxylic acid groups in the polymer backbone, leading to cross-linking and enhanced material properties upon drying at ambient temperatures. core.ac.uk
While the polymerization of 2-(2-Chloro-6-fluorophenyl)azetidine has not been specifically detailed in the literature, its structure suggests it could be a monomer for producing functionalized polyamines with unique properties conferred by the halogenated phenyl group, such as altered solubility, thermal stability, or refractive index.
Table 1: Comparison of Polymerization Characteristics for 4-Membered Heterocycles
| Monomer | Polymerization Type | Resulting Polymer | Key Features |
|---|---|---|---|
| Azetidine | Cationic Ring-Opening | Poly(propylenimine) | Can be "living"; produces branched or linear polyamines. acs.orgresearchgate.net |
| N-Alkylazetidines | Cationic Ring-Opening | N-Alkyl-poly(propylenimine) | Polymerization rates depend on the N-substituent. researchgate.net |
Azetidines as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The conformational rigidity of the azetidine ring makes it an excellent scaffold for chiral ligands and organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net Chiral azetidine-derived ligands have been successfully employed in a range of metal-catalyzed reactions, including Friedel-Crafts alkylations and Michael-type additions. birmingham.ac.ukresearchgate.net The constrained nature of the four-membered ring can lead to enhanced control of the catalytic pocket, resulting in higher enantioselectivity compared to analogues containing more flexible five- or six-membered rings. rsc.org
For example, azetidine-containing binuclear zinc catalysts have demonstrated high efficiency in asymmetric Michael additions. rsc.org Similarly, palladium complexes with ligands based on strained azetidine cores have been developed for Suzuki-Miyaura cross-coupling reactions, showing good catalytic activity at low loadings. mdpi.com The compound this compound, being chiral, is a prime candidate for development into a specialized ligand. The electronically distinct phenyl ring could modulate the electronic properties of a metal center, while the stereocenter would induce asymmetry.
Azetidine-Containing Motifs in Organic Synthesis
The high ring strain of azetidines makes them susceptible to ring-opening reactions, a property that synthetic chemists exploit to build more complex molecular structures.
Strain-release ring-opening is a powerful strategy for converting simple azetidines into a variety of more elaborate molecules. rsc.org Nucleophilic attack on an activated azetidine (e.g., an N-sulfonyl azetidine or an azetidinium ion) leads to the cleavage of a C-N bond, providing access to functionalized γ-aminopropyl derivatives. magtech.com.cnnih.gov
The regioselectivity of the ring-opening is highly dependent on the substituents. In 2-arylazetidines, such as the title compound, nucleophilic attack typically occurs at the benzylic C2 position due to the stabilization of the transition state by the aryl group. magtech.com.cnacs.org This predictable reactivity allows for the regioselective synthesis of complex amines. Furthermore, azetidinium ylides, formed from azetidine-2-carboxylates, can undergo a birmingham.ac.ukresearchgate.net-Stevens rearrangement, expanding the four-membered ring into a five-membered pyrrolidine (B122466) ring. This strategy has been used in the efficient total synthesis of pyrrolizidine (B1209537) alkaloids. acs.orgnih.gov
Table 2: Representative Ring-Opening Reactions of 2-Arylazetidines
| Azetidine Substrate | Reagent/Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N-Tosyl-2-arylazetidine | Alcohols / Lewis Acid | γ-Amino ether | Regioselective SN2 attack at the benzylic carbon. | acs.org |
| N-Benzylazetidine-2-carboxylate | Diazo compound / Rh(II) | Pyrrolidine-3-carboxylate | Ring expansion via an azetidinium ylide intermediate. | acs.orgnih.gov |
Beyond being passive scaffolds, azetidines can be transformed into reactive intermediates that serve as novel synthetic tools. A prime example is the formation of azetidinium ylides. These ylides are highly reactive species that can participate in various transformations. For instance, they have been shown to be effective reagents for the cyclopropanation of Michael acceptors. acs.org The inherent strain of the azetidinium ring facilitates the final ring-closure step, making them more efficient in some cases than their less-strained pyrrolidinium (B1226570) analogues. acs.org The use of chiral, ephedrine-derived azetidinium ylides has enabled the stereoselective synthesis of substituted cyclopropanes. acs.org
Bioisosteric Replacement Strategies (Theoretical/Synthetic Focus)
In medicinal chemistry, the replacement of common structural motifs with bioisosteres is a key strategy for optimizing drug properties. Azetidines have emerged as valuable bioisosteres for larger, more flexible rings like piperidines and morpholines, as well as for planar aromatic rings. researchgate.nettcichemicals.comdigitellinc.com Introducing the rigid, three-dimensional azetidine scaffold can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while also exploring new chemical space. researchgate.net
The substitution of a phenyl ring with a 2-arylazetidine, for instance, increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates for drug candidates. tcichemicals.com The defined vectors of the substituents on the azetidine ring provide a rigid scaffold that can mimic the spatial arrangement of groups on an aromatic ring but with a completely different electronic and physical profile. This makes this compound a theoretically attractive building block for creating novel bioisosteres of complex biaryl systems. prismbiolab.com
Azetidines as Scaffolds for High-Energy-Density Compounds (HEDCs)
The significant strain energy stored in the azetidine ring, combined with its capacity to be heavily functionalized with energetic groups (e.g., nitro, nitroimine), makes it a promising scaffold for the development of High-Energy-Density Compounds (HEDCs). researchgate.netsemanticscholar.org The decomposition of such molecules can release both the chemical energy from the functional groups and the inherent ring-strain energy, leading to superior explosive performance.
The archetypal energetic azetidine is 1,3,3-trinitroazetidine (B1241384) (TNAZ), a compound more powerful than RDX. nih.gov Research in this area focuses on synthesizing new azetidine derivatives with improved thermal stability, higher density, and better oxygen balance. researchgate.netacs.org Theoretical studies have been used to design and predict the performance of novel derivatives, such as those with nitroimine substitutions, which show potential to exceed the detonation performance of RDX. researchgate.net Photochemical methods, like the aza Paternò–Büchi reaction, have been developed to create densely functionalized azetidines that serve as precursors to new classes of melt-castable explosives and propellant plasticizers. researchgate.netacs.org The this compound framework, while not intrinsically energetic, represents a potential starting point for the synthesis of novel HEDCs where the aryl group could be further functionalized or used to tune the physical properties of the final energetic material.
Table 3: Calculated Energetic Properties of Theoretical Azetidine Derivatives
| Compound | Heat of Formation (HOF, kJ/mol) | Density (ρ, g/cm³) | Detonation Velocity (D, km/s) | Detonation Pressure (P, GPa) |
|---|---|---|---|---|
| Azetidine Derivative E¹ | 499.6 | 1.83 | 9.04 | 38.6 |
| Azetidine Derivative F¹ | 722.9 | 1.86 | 9.53 | 43.1 |
| RDX (Reference) | 61.9 | 1.82 | 8.75 | 34.0 |
¹Data from theoretical calculations on nitroimine-substituted azetidines. researchgate.net
Future Directions in 2 2 Chloro 6 Fluorophenyl Azetidine Research
Development of Novel and More Efficient Synthetic Pathways
The synthesis of azetidines, including 2-(2-chloro-6-fluorophenyl)azetidine, has historically been challenging due to the inherent ring strain of the four-membered heterocycle. rsc.org Future research will undoubtedly focus on overcoming these synthetic hurdles to provide more efficient, scalable, and stereoselective routes.
One of the most promising areas is the continued development of photocatalytic methods . Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, represent a mild and powerful strategy for the [2+2] cycloaddition of imines and alkenes to form the azetidine (B1206935) core. researchgate.netacs.org Future work will likely focus on expanding the substrate scope and improving the diastereoselectivity of these reactions for precursors relevant to this compound.
Transition metal-catalyzed reactions also offer a fertile ground for innovation. Methodologies such as intramolecular C-H amination catalyzed by palladium and tantalum-catalyzed hydroaminoalkylation are being explored for the construction of the azetidine ring. rsc.org Further research into novel catalytic systems, potentially employing more earth-abundant metals, could lead to more cost-effective and environmentally benign syntheses.
Another key direction is the exploration of strain-release reactions . The ring-opening of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been shown to be an effective way to access functionalized azetidines. rsc.org Applying this concept to different strained systems could provide new pathways to derivatives of this compound.
The table below summarizes some of the emerging synthetic strategies that are expected to be refined and applied to the synthesis of this compound and its analogues.
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages |
| Visible-Light Photocatalysis | Iridium or Organic Dyes | Mild reaction conditions, high functional group tolerance |
| Transition Metal Catalysis | Palladium(II), Tantalum(V) | High efficiency, potential for stereocontrol |
| Strain-Release Synthesis | Azabicyclo[1.1.0]butanes | Access to densely functionalized azetidines |
| Intramolecular Aminolysis | Lanthanum(III) triflate | Regioselective ring formation |
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Future research will increasingly rely on advanced spectroscopic and structural characterization techniques to probe reaction intermediates and transition states.
While standard techniques like 1H and 13C NMR are routinely used for structural confirmation nih.gov, more sophisticated multidimensional NMR techniques are poised to play a larger role in detailed mechanistic and stereochemical analysis. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of substituents on the azetidine ring by measuring through-space proton-proton interactions. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide unambiguous assignments of proton and carbon signals, which is essential for complex derivatives. numberanalytics.com
In-situ and operando NMR spectroscopy will be invaluable for monitoring reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
X-ray crystallography will continue to be the gold standard for the unambiguous determination of the three-dimensional structure of this compound derivatives and their complexes. nih.gov This is particularly important for confirming the absolute stereochemistry of chiral products and for understanding the binding modes of azetidine-based ligands in metal complexes.
The application of these advanced techniques will provide a wealth of data to inform the development of more efficient and selective reactions.
| Technique | Application in Azetidine Research |
| NOESY | Determination of relative stereochemistry |
| HSQC/HMBC | Unambiguous structural assignment |
| In-situ NMR | Real-time reaction monitoring and intermediate identification |
| X-ray Crystallography | Absolute stereochemical confirmation and solid-state structure analysis |
Expansion of Computational Modeling for Predictive Chemistry
Computational chemistry is rapidly becoming an indispensable tool in modern chemical research, and its application to the study of this compound is set to expand significantly. Future research will leverage the power of computational modeling for predictive chemistry, aiming to reduce the amount of trial-and-error experimentation required in the laboratory.
Density Functional Theory (DFT) calculations are already being used to investigate the electronic and thermodynamic properties of azetidine derivatives and to elucidate reaction mechanisms. ipb.pt The future will see more extensive use of DFT to:
Predict the feasibility and selectivity of new synthetic reactions.
Model transition state structures to understand the origins of stereoselectivity.
Calculate spectroscopic properties (e.g., NMR chemical shifts) to aid in structural characterization.
The rise of machine learning and artificial intelligence in chemistry is also set to make a major impact. nih.gov Machine learning models can be trained on existing experimental data to predict the outcomes of new reactions with a high degree of accuracy. nih.gov For this compound, this could mean:
The development of predictive models for identifying optimal reaction conditions (e.g., catalyst, solvent, temperature).
The in silico screening of large virtual libraries of azetidine derivatives to identify candidates with desired properties for specific applications.
The acceleration of the discovery of new catalysts for azetidine synthesis.
The synergy between computational modeling and experimental work will be a key driver of innovation in the field.
Exploration of New Chemical Transformations and Reactivity Patterns
The inherent ring strain of the azetidine ring in this compound makes it a versatile intermediate for further chemical transformations. rsc.org Future research will focus on exploring new reactivity patterns and expanding the synthetic utility of this compound.
Ring-opening reactions are a hallmark of azetidine chemistry. While nucleophilic ring-opening is well-established, future work will likely explore more complex and selective ring-opening cascades. This could involve the use of novel catalysts to control the regioselectivity of the ring-opening and to trap the resulting intermediates with a variety of electrophiles.
The functionalization of the azetidine ring at both the nitrogen and carbon atoms is another area of active research. rsc.org For this compound, this could involve:
The development of new methods for the selective C-H functionalization of the azetidine ring, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.
The exploration of the reactivity of the N-H bond (after deprotection, if applicable) to introduce a wide range of substituents.
The use of the 2-(2-chloro-6-fluorophenyl) group as a handle for further transformations, such as cross-coupling reactions.
The discovery of new chemical transformations will expand the chemical space accessible from this compound, leading to the synthesis of novel and complex molecules.
Applications in Emerging Fields of Chemical Science (non-clinical)
While azetidine-containing compounds have found numerous applications in medicinal chemistry, the unique properties of this compound also make it an attractive candidate for applications in other emerging fields of chemical science.
In the field of asymmetric catalysis , chiral derivatives of this compound could serve as valuable ligands for transition metal catalysts or as organocatalysts themselves. birmingham.ac.ukresearchgate.net The rigid four-membered ring can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in a variety of chemical reactions. rsc.org Future research will focus on the design and synthesis of new chiral azetidine-based ligands and their application in challenging asymmetric transformations. nih.gov
Azetidinium salts , derived from this compound, have potential as phase-transfer catalysts . nih.govorganic-chemistry.org These salts can facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and enabling reactions that would otherwise be difficult to perform. wikipedia.org The development of chiral azetidinium salts could also open up new possibilities for asymmetric phase-transfer catalysis.
In materials science , azetidines are being explored as monomers for the synthesis of novel polymers. The ring-opening polymerization of azetidines can lead to the formation of polyamines with unique properties. Furthermore, the rigid and well-defined structure of this compound could make it a useful building block for the construction of more complex materials, such as covalent organic frameworks (COFs) , which have applications in gas storage, separation, and catalysis. arctomsci.comarctomsci.com
The table below highlights some of the potential non-clinical applications for this compound and its derivatives.
| Field of Application | Potential Role of this compound |
| Asymmetric Catalysis | Chiral ligand for transition metals, organocatalyst |
| Phase-Transfer Catalysis | Azetidinium salt catalyst |
| Polymer Chemistry | Monomer for ring-opening polymerization |
| Materials Science | Building block for Covalent Organic Frameworks (COFs) |
Q & A
Q. What are the established synthetic routes for 2-(2-Chloro-6-fluorophenyl)azetidine, and how can reaction conditions be optimized?
The synthesis often begins with functionalization of the aromatic ring via Sandmeyer reaction (using tert-butyl nitrite and CuCl₂) to introduce chlorine and fluorine substituents . Aryl fluorides are generated through aromatic nucleophilic substitution, followed by azetidine ring formation via cyclization of β-chloroamines or reductive amination. Key steps include protecting the amine group (e.g., with trifluoroacetate) to prevent side reactions and optimizing solvent systems (e.g., CH₃CN or EtOH) for higher yields . Kinetic studies using stopped-flow spectroscopy can monitor intermediate stability .
Q. How can the purity and identity of this compound be validated?
Analytical methods include:
- NMR : and NMR to confirm substitution patterns (e.g., aromatic proton splitting from chloro/fluoro groups) .
- HPLC-MS : Reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect by-products .
- Elemental Analysis : Verify molecular formula (e.g., C₉H₈ClFN) .
Q. What computational tools are suitable for predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of chloro/fluoro substituents on azetidine ring strain and nucleophilicity. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How do structural modifications to the azetidine ring impact biological activity?
Substitutions at the azetidine nitrogen (e.g., alkylation or sulfonamide formation) alter pharmacokinetics. For example:
- N-Allylation : Enhances blood-brain barrier penetration (logP increase by ~0.5 units) .
- Sulfonamide derivatives : Improve metabolic stability (t₁/₂ > 2 hrs in liver microsomes) . Case Study: A thrombin inhibitor analogue showed IC₅₀ = 12 nM when the azetidine was functionalized with a guanidine group .
Q. What challenges arise in resolving the crystal structure of this compound derivatives?
Twinning and disorder in the azetidine ring complicate refinement. SHELXL (via Olex2 interface) is used for high-resolution data (d-spacing < 1.0 Å), applying TWIN/BASF commands to model twinning . Hydrogen bonding between the azetidine NH and halogen atoms (e.g., Cl⋯H-N distances ~2.3 Å) stabilizes the lattice .
Q. How can contradictory data on synthetic yields be resolved?
Variability often stems from:
- Solvent polarity : Lower yields in polar aprotic solvents (DMF) vs. CH₂Cl₂ due to competing elimination .
- Catalyst loading : CuCl₂ > 10 mol% increases by-products (e.g., diaryl ethers) . Design of Experiments (DoE) with JMP software identifies optimal parameters (e.g., 5 mol% CuCl₂, 60°C in CH₃CN) .
Q. What in vitro assays are recommended for evaluating biological activity?
Q. What mechanistic insights explain the reactivity of the azetidine ring in cross-coupling reactions?
The ring’s strain (≈25 kcal/mol) enhances nucleophilic substitution. Palladium-catalyzed Buchwald-Hartwig amination with aryl halides proceeds efficiently (Pd(OAc)₂/XPhos, 80°C, 12 hrs) due to azetidine’s electron-rich NH group . Competing C-N bond cleavage is minimized using bulky ligands (e.g., t-BuXPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
